2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(21(23)24)6-7-12(11)17/h2-8H,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNIYDHZIPIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivativesThe methylsulfanyl group is often introduced via nucleophilic substitution reactions using appropriate thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxadiazole ring and other functional groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents on the benzamide and oxadiazole rings. Key examples include:
Physicochemical Properties
- Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to analogues with hydrophilic groups (e.g., sulfamoyl in ), enhancing membrane permeability .
- Thermal Stability : Oxadiazoles with nitro groups (e.g., ) typically exhibit higher melting points due to strong intermolecular dipole interactions .
Biological Activity
The compound 2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H23ClN4O4S
- Molecular Weight : 474.96 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The oxadiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.
- Anticancer Activity : Preliminary studies suggest that compounds containing oxadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The nitrobenzamide component may enhance this effect by acting as a reactive nitrogen species generator, which can lead to oxidative stress in cancer cells.
- Antimicrobial Properties : The presence of the methylsulfanyl group has been associated with increased antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for use in treating infections.
Pharmacological Studies
Recent research has highlighted the pharmacological potential of related compounds:
- Inhibition of Dihydrofolate Reductase (DHFR) : Benzamide derivatives have been documented to inhibit DHFR, a target in cancer therapy. This inhibition can lead to reduced cell proliferation in resistant cancer types .
- RET Kinase Inhibition : Compounds similar to this compound have demonstrated significant inhibitory effects on RET kinase activity, suggesting a pathway for targeted cancer therapy .
Case Studies
- Cancer Cell Lines : In vitro studies using human cancer cell lines have shown that derivatives of benzamide effectively reduce cell viability and induce apoptosis. For instance, one study reported that a related compound inhibited cell growth in osteogenic sarcoma and breast carcinoma models .
- Antimicrobial Testing : A series of tests conducted against common bacterial strains revealed that the compound exhibits moderate to high antibacterial activity. This was particularly noted against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
